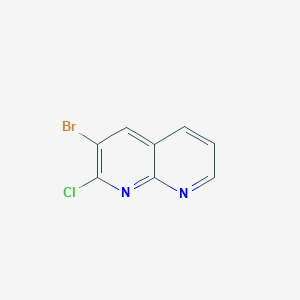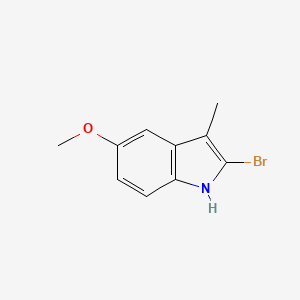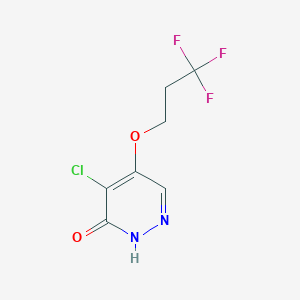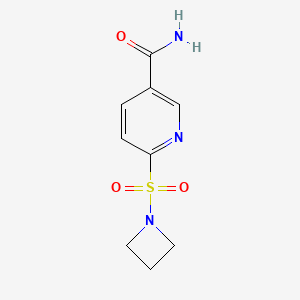
(R)-Benzyl 3-cyanopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 3-cyanopiperidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl 3-cyanopiperidine-1-carboxylate typically involves the reaction of ®-3-cyanopiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of ®-Benzyl 3-cyanopiperidine-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: ®-Benzyl 3-cyanopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of ®-Benzyl 3-aminopiperidine-1-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of ®-Benzyl 3-aminopiperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
®-Benzyl 3-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ®-Benzyl 3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl ®-3-cyanopiperidine-1-carboxylate
- ®-1-Boc-3-cyanopiperidine
- ®-1-N-Boc-3-cyanopiperidine
Comparison: ®-Benzyl 3-cyanopiperidine-1-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to similar compounds like tert-butyl ®-3-cyanopiperidine-1-carboxylate. The presence of the benzyl group can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzyl (3R)-3-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2/t13-/m0/s1 |
InChI Key |
GTUBNUQWSDFBEE-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C#N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)

![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)
![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)



